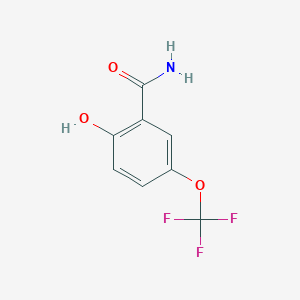![molecular formula C13H9NOS B6318443 3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine CAS No. 1027298-22-1](/img/structure/B6318443.png)
3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both benzo[b]thiophene and pyridine moieties endows the compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine typically involves the coupling of benzo[b]thiophene derivatives with pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a benzo[b]thiophene boronic acid with a halogenated pyridine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzo[b]thiophene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenated derivatives can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine is used as a building block in organic synthesis.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the hydroxyl group and the heterocyclic structure allows for hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
類似化合物との比較
Benzo[b]thiophene: A simpler structure lacking the pyridine moiety.
2-Hydroxypyridine: Lacks the benzo[b]thiophene moiety.
3-(2-Thienyl)pyridine: Similar structure but with a thiophene ring instead of benzo[b]thiophene.
Uniqueness: 3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine is unique due to the combination of benzo[b]thiophene and pyridine moieties, which provides a distinct set of chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
3-(1-benzothiophen-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10(5-3-7-14-13)12-8-9-4-1-2-6-11(9)16-12/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDRTWQMQZYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)








